molecular formula C9H18N2 B13945199 1-(Cyclopropylmethyl)-4-methylpiperazine

1-(Cyclopropylmethyl)-4-methylpiperazine

Cat. No.: B13945199
M. Wt: 154.25 g/mol
InChI Key: LHSHAIPEBMXBTA-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-4-methylpiperazine is a piperazine derivative characterized by a cyclopropylmethyl group attached to the nitrogen atom of the piperazine ring and a methyl group at the 4-position. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their diverse pharmacological and chemical properties. Piperazine derivatives are frequently utilized in medicinal chemistry due to their ability to modulate receptor binding, enhance solubility, and improve metabolic stability . The cyclopropylmethyl substituent introduces steric and electronic effects that influence the compound’s conformational flexibility and interaction with biological targets.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4-methylpiperazine

InChI

InChI=1S/C9H18N2/c1-10-4-6-11(7-5-10)8-9-2-3-9/h9H,2-8H2,1H3

InChI Key

LHSHAIPEBMXBTA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2CC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-4-methylpiperazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Cyclopropylmethyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: It is used to study the regulatory effects on neurotransmitters and the pathogenesis of nervous system-related diseases.

    Medicine: It is used as a regulator of neurotransmitters to treat anxiety, depression, and other mental diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-methylpiperazine involves its interaction with neurotransmitter receptors in the nervous system. It affects the chemical transmission of the nervous system, thereby regulating neurotransmitter levels and exerting its therapeutic effects. The molecular targets include various neurotransmitter receptors and pathways involved in neurotransmission .

Comparison with Similar Compounds

1-Benzyl-4-methylpiperazine (MBZP)

  • Substituents : Benzyl group at N1, methyl at N3.
  • Synthesis : Typically via Buchwald–Hartwig amination or alkylation of 1-methylpiperazine .
  • Applications : Psychoactive properties; acts as a serotonin receptor modulator .

1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine

  • Substituents : 4-Fluorophenylthiocarbamoyl at N1, methyl at N4.
  • Synthesis : Derived from thiocarbamoylation reactions .
  • Applications : Herbicide safener; protects maize from chlorsulfuron toxicity by modulating acetolactate synthase activity .
  • Key Difference: The thiocarbamoyl group introduces hydrogen-bonding capability, critical for enzyme interactions, unlike the non-polar cyclopropylmethyl group .

MT-45 (1-Cyclohexyl-4-(1,2-diphenylethyl)piperazine)

  • Substituents : Cyclohexyl at N1, diphenylethyl at N4.
  • Synthesis : Patent-based methods involving multi-step alkylation .
  • Applications : Analgesic and psychoactive effects; acts as an opioid receptor agonist .
  • Key Difference : The bulky diphenylethyl group enhances lipophilicity and CNS penetration, whereas the cyclopropylmethyl group balances lipophilicity and metabolic stability .

Functional Analogues

1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine

  • Substituents : Aryl-alkynyl-naphthaleneoxy group at N1, methyl at N4.
  • Synthesis : Multi-step coupling reactions followed by β-cyclodextrin complexation .
  • Applications: Immunomodulator; enhances CD4+/CD8+ T-cell populations under inflammatory conditions .
  • Key Difference : The extended aromatic system enables host-guest interactions with cyclodextrin, improving solubility—a feature absent in 1-(Cyclopropylmethyl)-4-methylpiperazine .

Sigma-1 Receptor Antagonists (e.g., 1-(Cyclopropylmethyl)-4-(2-fluorophenyl)piperazine)

  • Substituents : Cyclopropylmethyl at N1, fluorophenyl at N4.
  • Key Difference : The fluorophenyl group enhances sigma-1 receptor selectivity, whereas 1-(Cyclopropylmethyl)-4-methylpiperazine lacks this specificity .

Physicochemical and Pharmacokinetic Comparison

Property 1-(Cyclopropylmethyl)-4-methylpiperazine MBZP MT-45 1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine
Molecular Weight (g/mol) ~195.3 ~206.3 ~343.5 ~297.4
LogP ~1.8 (estimated) ~2.3 ~5.1 ~2.9
Water Solubility Moderate Low Very low Low
Metabolic Stability High (cyclopropane resistance) Moderate Low Moderate

Preparation Methods

Sequential Alkylation of Piperazine with Protective Group Strategy

This method adapts the approach used for synthesizing 1-cyclopropylmethylpiperazine (CN108341792B), modified to introduce the methyl group:
Steps :

  • Protection : Start with N-Boc-piperazine to block one nitrogen.
  • Methylation : React the free amine with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in DMF or MeCN.
  • Deprotection : Remove the Boc group using HCl/MeOH to yield 4-methylpiperazine.
  • Cyclopropylmethylation : Alkylate the free amine with cyclopropylmethyl chloride or bromide under basic conditions (e.g., NaH/THF).

Key Conditions :

Step Reagents/Conditions Yield (Estimated)
1 Boc₂O, DMAP, DCM 90–95%
2 CH₃I, K₂CO₃, DMF 70–80%
3 HCl/MeOH, 50°C 85–90%
4 Cyclopropylmethyl chloride, NaH, THF 60–75%

Reductive Amination Route

This method leverages reductive amination to install the methyl group post-cyclopropylmethylation:
Steps :

  • Synthesize 1-cyclopropylmethylpiperazine via the patent method:
    • Acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride.
    • Reduction of the carbonyl to methylene using NaBH₄/BF₃·Et₂O.
    • Boc deprotection with HCl.
  • Methylation : Treat 1-cyclopropylmethylpiperazine with formaldehyde (HCHO) and NaBH₃CN in MeOH.

Advantages :

  • Avoids competitive alkylation issues.
  • High functional group tolerance.

Yield : ~65% for reductive amination step.

Piperazine Ring Construction

A less common approach involves assembling the piperazine ring with pre-installed substituents:
Steps :

  • React 1,2-diaminoethane derivatives with cyclopropylmethyl and methyl groups.
  • Cyclize using bis(2-chloroethyl)amine hydrochloride under reflux (DMF, 110°C).

Limitations :

  • Requires specialized starting materials.
  • Lower yields (~50%) due to steric hindrance.

Comparative Analysis of Methods

Method Pros Cons Yield Range
Sequential Alkylation High selectivity with Boc protection Multiple steps; costlier reagents 60–75%
Reductive Amination Simplicity; fewer steps Requires handling gaseous formaldehyde ~65%
Ring Construction Direct substituent incorporation Low yields; complex synthesis ~50%

Critical Reaction Parameters

  • Temperature Control : Critical during acylation (0–10°C) and reduction (0–25°C) to prevent side reactions.
  • Solvent Choice : Dichloromethane (S1) and THF (S2) optimize reactivity and solubility.
  • Stoichiometry : Excess cyclopropanecarbonyl chloride (1.1–1.3 eq.) ensures complete acylation.

Quality Control and Characterization

  • NMR : Key signals include:
    • δ 2.2–2.5 ppm (cyclopropyl CH₂).
    • δ 2.8–3.1 ppm (piperazine CH₂).
    • δ 1.0–1.2 ppm (cyclopropyl CH).
  • HPLC : Purity >98% achievable via column chromatography (hexane/EtOAc).

Scalability and Industrial Relevance

The sequential alkylation method is most scalable, with demonstrated yields >90% in 20L batches. Large-scale production would require:

  • Automated temperature control for exothermic steps (e.g., acylation).
  • Continuous extraction systems to improve efficiency.

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